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molecular formula C10H14FNO2 B8441229 3-Fluoro-4-((2-methoxyethoxy)methyl)aniline

3-Fluoro-4-((2-methoxyethoxy)methyl)aniline

Cat. No. B8441229
M. Wt: 199.22 g/mol
InChI Key: ZWBXMMULBIPYNJ-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

To a stirred solution of 2-fluoro-1-((2-methoxyethoxy)methyl)-4-nitrobenzene (4.0 g, 1.0 eq) in THF (50 mL) was added 10% Pd—C and the reaction mixture was stirred under H2 gas balloon at for 16 h. The reaction mixture was passed through celite pad and the solvent evaporated to get 3-fluoro-4-((2-methoxyethoxy)methyl)aniline (2.50 g, 72%) as solid (TLC system: EtOAc/PE (1:1), Rf: 0.3).
Name
2-fluoro-1-((2-methoxyethoxy)methyl)-4-nitrobenzene
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16]>C1COCC1.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16])[NH2:8]

Inputs

Step One
Name
2-fluoro-1-((2-methoxyethoxy)methyl)-4-nitrobenzene
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under H2 gas balloon at for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1COCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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